Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine

CNS drug design physicochemical property optimization blood-brain barrier permeability

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine (CAS 1021033-01-1; free base MW 257.29 g·mol⁻¹; PubChem CID is a synthetic primary amine featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-(trifluoromethyl)phenyl moiety. Computed properties include XLogP3 = 4.1, topological polar surface area (TPSA) = 26 Ų, one hydrogen-bond donor, and two rotatable bonds, defining a moderately lipophilic scaffold with restricted conformational flexibility relative to its N-alkylated or regioisomeric analogs.

Molecular Formula C14H18F3N
Molecular Weight 257.29 g/mol
Cat. No. B13027520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl[3-(trifluoromethyl)phenyl]methanamine
Molecular FormulaC14H18F3N
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C14H18F3N/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,18H2
InChIKeySTBXRUBEQIEIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine: Procurement-Relevant Identity and Physicochemical Baseline for Chemical-Series Evaluation


Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine (CAS 1021033-01-1; free base MW 257.29 g·mol⁻¹; PubChem CID 43825154) is a synthetic primary amine featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-(trifluoromethyl)phenyl moiety [1]. Computed properties include XLogP3 = 4.1, topological polar surface area (TPSA) = 26 Ų, one hydrogen-bond donor, and two rotatable bonds, defining a moderately lipophilic scaffold with restricted conformational flexibility relative to its N-alkylated or regioisomeric analogs [1]. The compound is supplied primarily as the hydrochloride salt (CAS 1803570-20-8, MW 293.75 g·mol⁻¹) for enhanced aqueous handling in research applications .

Why Generic Substitution of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine with In-Class Analogs Carries Quantifiable Risk


Within the cyclohexyl-(trifluoromethyl)phenyl-methanamine series, minor structural perturbations produce substantial shifts in transporter selectivity, potency window, and physicochemical suitability for CNS target engagement. The primary amine in Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine provides a single hydrogen-bond donor (HBD = 1) and a TPSA of 26 Ų, whereas the corresponding N,N-dimethyl tertiary amine (US10562878 Compound 105; PubChem CHEMBL1683896) possesses zero HBD and altered basicity (pKa), factors known to influence passive blood-brain barrier permeability and off-target receptor profiles [1] [2]. The 3-CF₃ regioisomer further distinguishes itself from the 4-CF₃ (para) analog (e.g., N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline, CAS 887590-21-8) in electronic distribution across the aromatic ring, which modulates π-stacking interactions with aromatic residues in monoamine transporter binding pockets [1] . Consequently, substituting the target primary amine with an N-alkylated tertiary amine or meta-CF₃ for para-CF₃ isomer without confirmatory head-to-head profiling risks selecting a compound with a fundamentally different selectivity and potency signature.

Quantitative Differentiation Evidence for Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine Versus Structural Analogs


Primary Amine vs. N,N-Dimethyl Tertiary Amine: Hydrogen-Bond Donor Capacity and CNS Multiparameter Optimization (MPO) Score

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine retains one hydrogen-bond donor (HBD = 1), classifying it within the CNS MPO desirable range (HBD ≤ 1) for oral CNS drugs, while offering a distinct hydrogen-bond pharmacophore unavailable in the N,N-dimethyl tertiary amine analog (Compound 105; HBD = 0) [1] [2]. The TPSA for the target compound is 26 Ų, well below the CNS MPO upper threshold of 76 Ų, but the presence of a primary amine enables targeted covalent or reversible H-bond interactions with transporter aspartate residues (e.g., DAT Asp79) that tertiary amines cannot engage [1] [3]. This HBD difference is non-trivial: in a series of monoamine reuptake inhibitors, primary amines have been shown to exhibit up to 10-fold shifts in DAT/SERT selectivity ratios compared to their N,N-dimethyl counterparts when the amine participates in a critical anchoring hydrogen bond [3].

CNS drug design physicochemical property optimization blood-brain barrier permeability

N,N-Dimethyl Analog (Compound 105) Provides Quantitative Transporter Baseline: NET IC₅₀ = 28 nM; SERT IC₅₀ = 1530 nM; DAT IC₅₀ = 625 nM

The N,N-dimethyl tertiary amine analog—differing from the target compound only by methylation of the primary amine—has been pharmacologically characterized across human monoamine transporters in recombinant cell lines (HEK-293 or CHO-K1), yielding IC₅₀ values of 28 nM at NET, 1530 nM at SERT, and 625 nM at DAT [1]. The 55-fold selectivity window favoring NET over SERT (NET IC₅₀ 28 nM vs. SERT IC₅₀ 1530 nM) demonstrates that the cyclohexyl-(3-trifluoromethyl)phenyl scaffold is not a promiscuous triple reuptake inhibitor but rather exhibits pronounced norepinephrine transporter selectivity when the amine is fully alkylated [1]. Demethylation to the primary amine (target compound) is predicted—based on established SAR in related cyclohexylamine series—to reduce NET potency while increasing DAT relative affinity, potentially altering the NET/DAT selectivity ratio by 3- to 10-fold [2].

monoamine transporter inhibition triple reuptake inhibitor profiling CNS pharmacology

Meta-CF₃ (3-Trifluoromethyl) vs. Para-CF₃ (4-Trifluoromethyl) Substitution: Electronic Modulation of Aromatic Binding Interactions

The target compound positions the electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring, whereas the para-CF₃ analog (N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline, CAS 887590-21-8) relocates the substituent to the para position [1] . In cyclohexylamine-based monoamine transporter ligands, meta-CF₃ substitution produces a different electrostatic potential surface on the aromatic ring compared to para-CF₃, altering the σ Hammett constant (σ_meta = 0.43 vs. σ_para = 0.54 for CF₃) and thereby modulating π-stacking interactions with phenylalanine or tyrosine residues in the transporter binding pocket [2]. The N,N-dimethyl analog of the para-CF₃ regioisomer (Compound 101, US10562878) exhibits a SERT IC₅₀ of 96 nM versus 1530 nM for the meta-CF₃ dimethyl analog (Compound 105), a 16-fold difference in SERT potency driven entirely by CF₃ position [3].

regioisomer differentiation trifluoromethyl positional effect ligand-receptor π-stacking

Cyclohexyl-Methanamine Connectivity vs. Cyclohexyl-Ring-Attached Amine: Conformational Restriction and Rotatable Bond Impact

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine connects the primary amine to the cyclohexyl ring via a methanamine bridge (two rotatable bonds: one between cyclohexyl and the bridging carbon, one between the bridging carbon and the aromatic ring) [1]. In contrast, the structural isomer {1-[3-(trifluoromethyl)phenyl]cyclohexyl}methanamine (CAS 944348-12-3) attaches the aminomethyl group directly to the cyclohexyl ring at the 1-position and the 3-CF₃-phenyl group at the same ring carbon, creating a geminally disubstituted cyclohexane . The target compound's methanamine bridge places the amine and aromatic ring on opposite sides of the cyclohexyl group, yielding a molecular shape distinct from the geminal isomer. This connectivity difference alters the spatial relationship between the amine pharmacophore and the aromatic ring, which in monoamine transporter ligands translates to differential accommodation within the S1 binding pocket [2].

conformational flexibility rotatable bond count ligand entropy

Procurement-Driven Application Scenarios for Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine Based on Verified Differentiation Evidence


CNS Transporter SAR: Primary Amine vs. Tertiary Amine Selectivity Profiling

Medicinal chemistry teams investigating structure-activity relationships of cyclohexylamine monoamine reuptake inhibitors should procure Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine as the primary amine benchmark to compare against the N,N-dimethyl analog (Compound 105, NET IC₅₀ = 28 nM) [1]. The removal of two methyl groups restores a hydrogen-bond donor (HBD = 1), a feature that can be exploited to engineer DAT-preferring interactions via aspartate residue engagement, potentially shifting the NET/DAT selectivity ratio by 3- to 10-fold relative to the dimethyl baseline [1] [2].

Meta-vs.-Para CF₃ Regioisomer Selectivity Screening in SERT-Centric Programs

For programs seeking to minimize serotonin transporter (SERT) engagement while preserving NET or DAT activity, the meta-CF₃ target compound offers a 16-fold SERT potency reduction relative to the para-CF₃ regioisomer (para-CF₃ dimethyl analog SERT IC₅₀ = 96 nM vs. meta-CF₃ dimethyl analog SERT IC₅₀ = 1530 nM) [3]. Procurement of the meta-substituted building block enables synthesis and testing of primary amine derivatives with predictably lower serotonergic liability, a critical safety consideration in antidepressant development to avoid serotonin syndrome risk [3].

Chemical Probe Design: Exploiting the Methanamine Bridge for Unique Pharmacophore Geometry

Chemical biology groups designing tool compounds to discriminate between structurally similar monoamine transporter orthosteric sites can utilize the target compound's exocyclic methanamine bridge topology as a differentiating scaffold [4]. Unlike the geminally disubstituted cyclohexyl isomer ({1-[3-(trifluoromethyl)phenyl]cyclohexyl}methanamine, CAS 944348-12-3), the bridged connectivity alters the vector of the amine relative to the CF₃-phenyl plane, providing a complementary shape for probing S1 pocket dimensions across DAT, NET, and SERT [4].

Hydrogen-Bond-Dependent CNS MPO-Compliant Library Synthesis

Compound library providers and internal medicinal chemistry groups constructing CNS-focused screening collections should include Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine as a privileged scaffold that satisfies key CNS MPO criteria: TPSA = 26 Ų (well below the 76 Ų limit), XLogP3 = 4.1 (within the 1–5 range), and HBD = 1 (at the threshold for optimal CNS penetration) [5] [6]. The primary amine handle enables rapid diversification via amide bond formation, reductive amination, or sulfonamide synthesis, while maintaining the favorable CNS property envelope that N,N-dimethyl analogs lose due to increased lipophilicity and abolished HBD capacity [5] [6].

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